N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}quinoline-2-carboxamide
Description
N-{3-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}quinoline-2-carboxamide (CAS: 1021224-51-0) is a heterocyclic compound featuring a quinoline-2-carboxamide group connected via a propyl chain to a 3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl moiety. Its molecular formula is C₂₄H₂₂N₄O₃, with a molecular weight of 414.5 g/mol. The structure includes a methoxy-substituted phenyl ring on the pyridazinone core, which may enhance solubility and influence binding interactions compared to non-polar substituents.
Properties
IUPAC Name |
N-[3-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propyl]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-31-19-10-7-18(8-11-19)21-13-14-23(29)28(27-21)16-4-15-25-24(30)22-12-9-17-5-2-3-6-20(17)26-22/h2-3,5-14H,4,15-16H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIHPEQFBDNPEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The pyridazine core is typically synthesized via cyclocondensation between hydrazine derivatives and 1,3-dicarbonyl compounds. For the 4-methoxyphenyl-substituted variant:
-
Starting materials :
-
4-Methoxyacetophenone (for the aryl group)
-
Ethyl acetoacetate (as the 1,3-diketone precursor)
-
-
Reaction protocol :
Optimization notes :
Alternative Methods: Cyclization of α,β-Unsaturated Ketones
Recent advances utilize α,β-unsaturated ketones (e.g., chalcone derivatives) with hydrazines in the presence of nanocatalysts like CuO nanoparticles (3–5 mol%, 80°C, 2 h). This method reduces side reactions and improves yields (82–89%).
Functionalization of Pyridazine with a Propylamine Linker
The pyridazine nitrogen at position 1 must be alkylated with a propylamine chain to enable subsequent amide coupling.
Direct Alkylation with 3-Bromopropylamine
-
Reagents : 3-Bromopropylamine hydrobromide, K₂CO₃, DMF, 60°C, 12 h.
-
Mechanism : SN2 displacement of bromide by the pyridazine nitrogen.
-
Yield : 68–72% after column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).
Challenges :
Reductive Amination Approach
For improved regiocontrol:
-
React pyridazine with acrylonitrile via Michael addition.
-
Reduce the nitrile to an amine using LiAlH₄ or catalytic hydrogenation (Pd/C, H₂).
Advantages :
Synthesis of Quinoline-2-Carboxylic Acid
Friedländer Quinoline Synthesis
The Friedländer reaction between 2-aminobenzaldehyde and ketones is a classical route:
-
Substrates : 2-Aminobenzaldehyde + ethyl acetoacetate.
Mechanism :
-
Aldol condensation forms a β-enamino ketone.
-
Cyclodehydration yields the quinoline core.
Oxidation of 2-Methylquinoline
For scalable production:
Limitations : Over-oxidation to quinoline-2,3-dicarboxylic acid may occur.
Amide Coupling: Linking Pyridazine and Quinoline Moieties
Acid Chloride Method
Carbodiimide-Mediated Coupling (DCC/DMAP)
-
Reagents : DCC, DMAP, CH₂Cl₂, RT, 24 h.
-
Advantages : Mild conditions suitable for acid-sensitive substrates.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.52 (d, J = 8.4 Hz, 1H, quinoline H-3), 7.92–7.85 (m, 2H, pyridazine H-4/H-5), 6.99 (d, J = 8.8 Hz, 2H, OCH₃Ar-H).
-
HRMS (ESI+) : m/z calc. for C₂₇H₂₅N₄O₃ [M+H]⁺: 477.1922; found: 477.1925.
Emerging Methodologies and Green Chemistry Approaches
Nanocatalyzed Reactions
Solvent-Free Mechanochemical Synthesis
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Acid chloride coupling | 75 | 12 | Low | High |
| DCC/DMAP coupling | 82 | 24 | High | Moderate |
| Nanocatalyzed alkylation | 89 | 2 | Moderate | High |
Challenges and Optimization Strategies
-
Regioselectivity in pyridazine alkylation :
-
Amide bond stability :
-
Byproduct formation :
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methoxy group in the compound can undergo oxidation to form a corresponding phenol or further to a quinone structure.
Reduction: : The carbonyl groups present in the pyridazinone moiety can be reduced to form alcohols, altering the electronic properties of the compound.
Substitution: : The hydrogen atoms on the quinoline or pyridazinone rings can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: : Halogens like bromine (Br2) in the presence of catalysts such as iron (Fe).
Major Products
Oxidation Products: : Phenolic or quinone derivatives.
Reduction Products: : Alcohols or reduced nitrogen derivatives.
Substitution Products: : Halogenated or nitro-substituted derivatives, depending on the substituents introduced.
Scientific Research Applications
N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}quinoline-2-carboxamide is investigated in various domains due to its unique structure and reactivity:
Chemistry: : Used as a precursor in synthesizing complex organic molecules.
Biology: : Studied for its potential interactions with biomolecules and enzymatic activity.
Medicine: : Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in materials science for its potential in creating novel polymers or as a catalyst in chemical reactions.
Mechanism of Action
The compound exerts its effects through specific interactions at the molecular level:
Molecular Targets: : It often targets enzymes or receptors, inhibiting or activating their functions.
Pathways Involved: : It may interfere with signal transduction pathways, gene expression, or metabolic processes, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of Key Compounds
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Activity | Synthesis Yield |
|---|---|---|---|---|---|---|
| Target Compound | 1021224-51-0 | C₂₄H₂₂N₄O₃ | 414.5 | Quinoline-2-carboxamide, 4-methoxyphenyl-pyridazinone | Not reported | Not reported |
| 5a5 (Quinoline-4-carboxamide) | - | C₂₈H₃₄N₄O₂ | 458.6 | Quinoline-4-carboxamide, morpholinopropanamido | Antibacterial (HPLC: 97.6%) | 59% |
| 5a6 (Quinoline-4-carboxamide) | - | C₂₉H₃₉N₅O₂ | 497.6 | Quinoline-4-carboxamide, dimethylaminopropyl | Antibacterial (HPLC: 98.8%) | 55% |
| 2-(4-Fluorophenoxy)-N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide | 1058199-93-1 | C₂₂H₂₂FN₃O₃ | 395.4 | Acetamide, 4-fluorophenoxy, 4-methylphenyl-pyridazinone | Not reported | Not reported |
Key Observations
Quinoline Carboxamide Position: The target compound features a quinoline-2-carboxamide, whereas compounds 5a5 and 5a6 () are quinoline-4-carboxamides. The position of the carboxamide group significantly impacts electronic properties and steric interactions. For instance, 5a5 and 5a6 demonstrated antibacterial activity, suggesting that quinoline carboxamides may target microbial enzymes or DNA gyrase.
Pyridazinone Core Modifications: The target compound’s 4-methoxyphenyl substituent on the pyridazinone ring contrasts with the 4-methylphenyl group in the compound. The compound’s 4-fluorophenoxy group introduces electronegativity, which could enhance metabolic stability .
Linker and Side Chain Variations: The target compound uses a propyl linker to connect the pyridazinone and quinoline moieties, similar to the compound. However, the latter replaces the quinoline-2-carboxamide with an acetamide group, reducing aromaticity and possibly altering pharmacokinetic properties. In , the morpholinopropanamido and dimethylaminopropyl side chains in 5a5 and 5a6 introduce tertiary amines, which may enhance cellular uptake via protonation in acidic environments .
This suggests that the target compound’s synthesis may require similar optimization, particularly for introducing the methoxyphenyl-pyridazinone moiety .
Biological Activity
N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}quinoline-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its anti-inflammatory properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a quinoline core and a pyridazine derivative. The presence of the 4-methoxyphenyl group and the carboxamide functionality contributes to its biological activity.
Molecular Formula: C₁₈H₁₈N₄O₃
Molecular Weight: 342.36 g/mol
Research indicates that compounds with similar structures exhibit significant anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These cytokines are pivotal in mediating inflammatory responses in various diseases, including acute lung injury (ALI) and sepsis.
Anti-inflammatory Effects
A study focusing on related compounds demonstrated that derivatives similar to this compound significantly inhibited LPS-induced expression of IL-6 and TNF-α in macrophage cell lines (J774A.1, THP-1) . This suggests that the compound may exert similar effects through modulation of the NF-κB signaling pathway, which is crucial for inflammatory responses.
Pharmacokinetics
The pharmacokinetic profile of related compounds has shown favorable characteristics such as a half-life (T₁/₂) of approximately 11.8 hours and a bioavailability (F) of about 36.3% . These properties are essential for therapeutic efficacy and patient compliance.
Case Studies and Research Findings
- Acute Lung Injury Model : In vivo studies using LPS-induced ALI models indicated that administration of compounds similar to this compound resulted in reduced pulmonary edema and improved survival rates in treated mice .
- Cytokine Inhibition : A comparative analysis revealed that these compounds effectively reduced levels of pro-inflammatory cytokines in various cellular models. The inhibition of the NF-κB pathway was confirmed through Western blot analyses, indicating a robust mechanism for anti-inflammatory action .
Comparative Table of Biological Activities
Q & A
Q. What are the established synthetic routes for this compound, and what critical parameters affect yield?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyridazinone core via cyclization of substituted hydrazines with diketones under acidic conditions.
- Step 2 : Alkylation of the pyridazinone nitrogen with a propyl linker.
- Step 3 : Coupling of the quinoline-2-carboxamide moiety using carbodiimide-based coupling agents (e.g., EDCI or PyBOP) in polar aprotic solvents like DMF . Critical parameters :
- Temperature control during cyclization (50–80°C).
- Solvent purity to avoid side reactions (e.g., DMF must be anhydrous).
- Use of catalysts (e.g., RuO₂ in oxidation steps) to improve reaction efficiency .
Q. Which analytical techniques are most effective for confirming the molecular structure and purity of this compound?
A combination of techniques is essential:
Q. How does polymorphism influence the biological activity of this compound, and how can it be detected?
Polymorphism (e.g., differing crystal forms) can alter solubility and bioavailability, leading to variable efficacy in assays. Detection methods include:
- DSC/TGA : Identify thermal transitions (melting points, decomposition).
- PXRD : Compare diffraction patterns to known polymorphs .
- Solvent-mediated recrystallization : Test solubility in ethanol/water mixtures to isolate stable forms .
Advanced Research Questions
Q. What strategies can optimize the compound’s bioactivity through structural modifications?
- Quinoline core substitutions : Introduce electron-withdrawing groups (e.g., -F, -Cl) at position 6 to enhance target binding .
- Pyridazine ring modifications : Replace the 4-methoxyphenyl group with heterocycles (e.g., thiazole) to improve metabolic stability .
- Linker optimization : Adjust the propyl chain length (n=2–4) to balance lipophilicity and cell permeability .
Q. How can researchers resolve discrepancies in biological activity data across studies?
Discrepancies often arise from:
- Purity issues : Re-analyze batches via HPLC and exclude samples with <95% purity .
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
- Polymorphism : Validate crystal forms using XRD and repeat assays with a single polymorph .
Q. What in silico approaches predict this compound’s biological targets and binding modes?
- Molecular docking : Use AutoDock Vina with protein structures (e.g., PDB IDs 3ERT for kinases) to identify binding pockets .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- QSAR models : Train on datasets of quinoline derivatives to predict IC₅₀ values for new analogs .
Q. How should reactive intermediates be stabilized during synthesis?
- Low-temperature quenching : For oxidation-sensitive intermediates (e.g., enolates), use ice baths and inert atmospheres .
- Protecting groups : Temporarily block the carboxamide with tert-butoxycarbonyl (Boc) during alkylation steps .
Q. What methods identify and characterize synthetic byproducts?
- LC-MS/MS : Detect trace byproducts (<0.1%) with high sensitivity .
- Isolation via prep-HPLC : Collect fractions for NMR analysis to assign structures .
- Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O) to track unexpected rearrangements .
Q. How can pharmacokinetic properties (e.g., half-life) be improved?
- Prodrug design : Convert the carboxamide to ester prodrugs for enhanced oral absorption .
- Nanoparticle encapsulation : Use PLGA nanoparticles to prolong circulation time .
Q. What assays are optimal for evaluating this compound’s anti-inflammatory potential?
- In vitro : LPS-induced TNF-α suppression in RAW264.7 macrophages (IC₅₀ <10 µM) .
- In vivo : Carrageenan-induced paw edema in rats (dose range 10–50 mg/kg) .
- Target validation : siRNA knockdown of NF-κB subunits to confirm mechanism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
